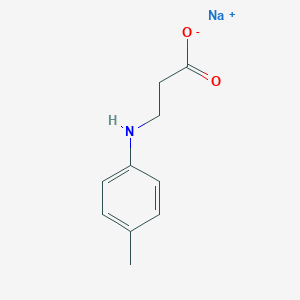![molecular formula C14H9F5O2 B7806109 [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol](/img/structure/B7806109.png)
[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol: is an organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique structure, which includes a methoxy group attached to a phenyl ring, further connected to a difluoro-(2,3,4-trifluorophenyl) group. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol typically involves multiple steps, starting with the preparation of the difluoro-(2,3,4-trifluorophenyl) precursor. This precursor is then reacted with a phenol derivative under specific conditions to introduce the methoxy group. The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological systems.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioavailability, making them valuable in drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways by altering the physicochemical properties of the molecules it interacts with.
類似化合物との比較
- [4-(trifluoromethoxy)phenyl]methanol
- [4-(difluoromethoxy)phenyl]methanol
- [4-(fluoromethoxy)phenyl]methanol
Comparison: Compared to its analogs, [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol exhibits unique properties due to the higher number of fluorine atoms. This results in increased lipophilicity, metabolic stability, and potential biological activity. The compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O2/c15-11-6-5-10(12(16)13(11)17)14(18,19)21-9-3-1-8(7-20)2-4-9/h1-6,20H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEVVNCVLGUCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(C2=C(C(=C(C=C2)F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B7806070.png)






![2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B7806135.png)
